

# ER-27319: A Technical Guide to a Selective Syk Kinase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ER-27319

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## Abstract

**ER-27319** is a synthetic, acridone-derived small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Primarily characterized in the late 1990s, it demonstrates potent and selective inhibition of mast cell activation mediated by the high-affinity IgE receptor, FcεRI.[3][4] By specifically targeting the activation of Syk downstream of this receptor, **ER-27319** effectively abrogates the release of key allergic and inflammatory mediators, including histamine, arachidonic acid, and tumor necrosis factor-alpha (TNF-α).[3][5] This technical guide provides a comprehensive overview of the available preclinical data on **ER-27319**, including its mechanism of action, in vitro efficacy, and selectivity. While detailed in vivo, pharmacokinetic, and clinical data are not readily available in the public domain, this document consolidates the foundational knowledge on this important research compound.

## Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI) on mast cells.[2] Upon antigen-mediated cross-linking of IgE bound to FcεRI, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor's γ-chains, leading to its activation.[2] Activated Syk then phosphorylates a cascade of downstream signaling molecules, culminating in mast cell degranulation and the release of pro-inflammatory mediators.[3] Given its critical role in the

allergic response, Syk has been a key target for the development of anti-inflammatory and anti-allergic therapeutics.

**ER-27319**, with the chemical name [3,4-dimethyl-10(-3-aminopropyl)-9-acridone oxalate], emerged as a selective inhibitor of this pathway, demonstrating a unique mechanism of action that differentiates it from other kinase inhibitors.[4]

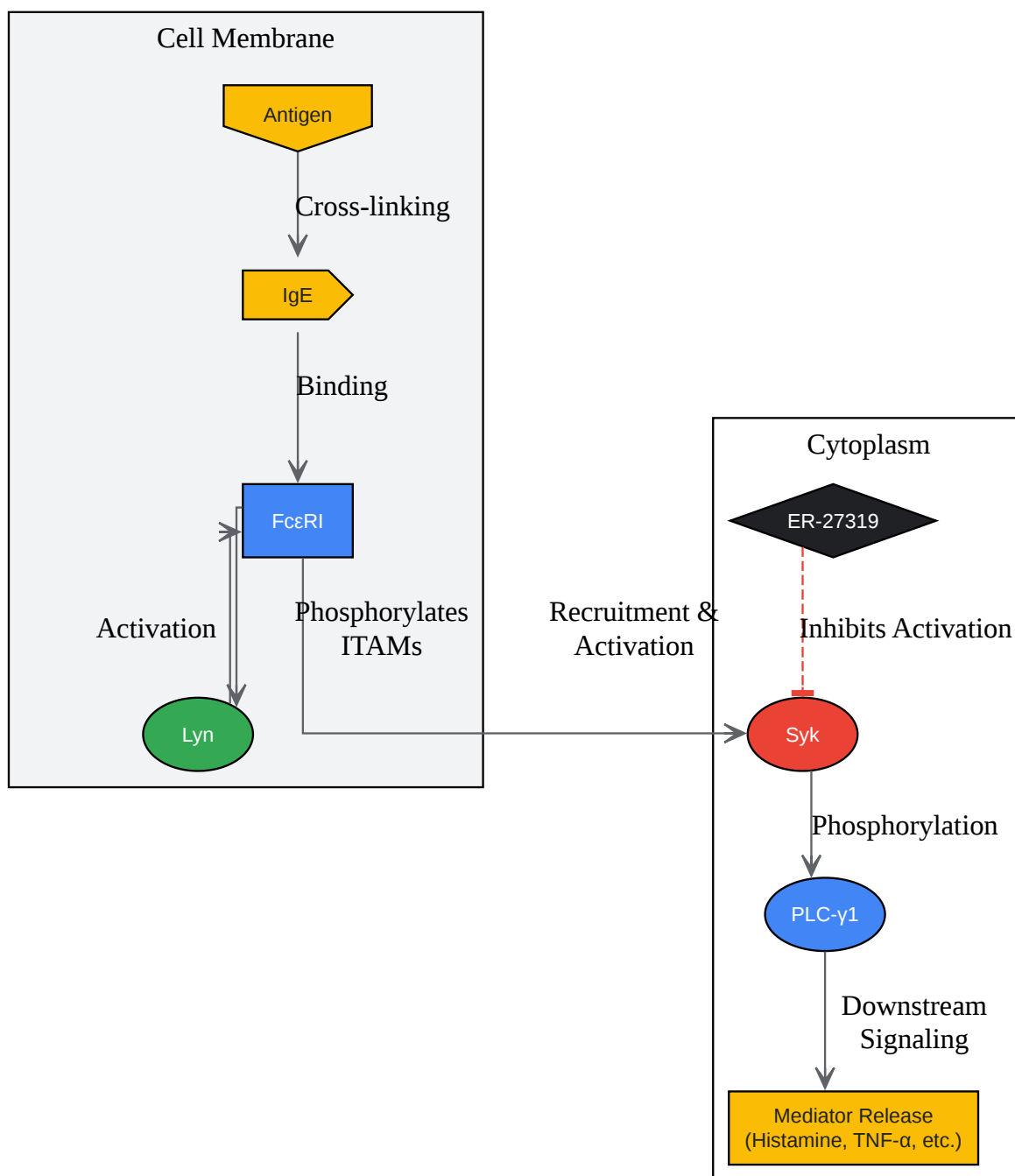
## Mechanism of Action

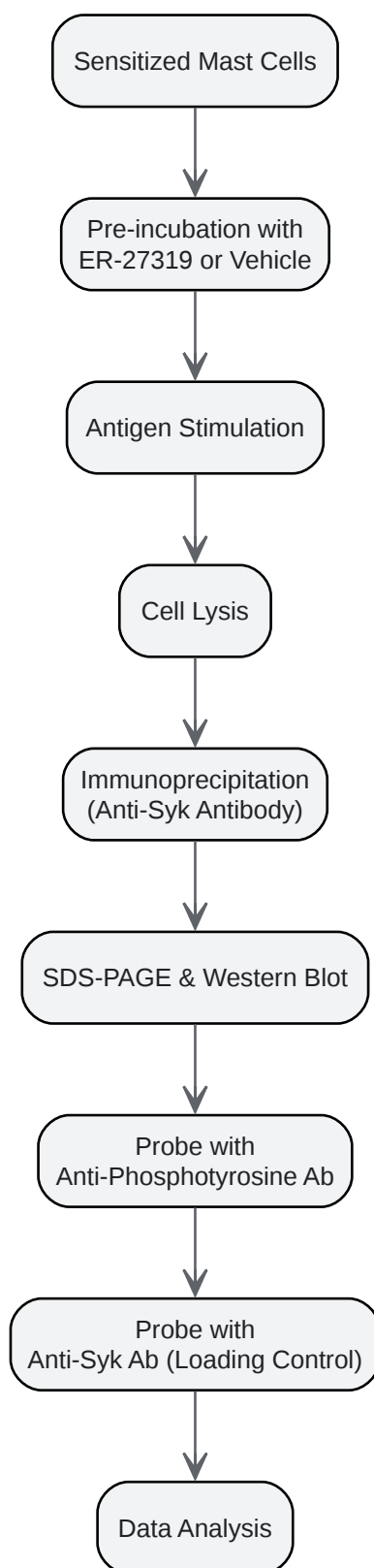
**ER-27319** exerts its inhibitory effects through a highly specific mechanism targeting the FcεRI-mediated activation of Syk in mast cells.[3][5] Unlike many kinase inhibitors that compete with ATP for binding to the kinase's active site, **ER-27319** appears to interfere with the initial activation of Syk.[6]

Key features of its mechanism include:

- **Selective Inhibition of FcεRI $\gamma$ -ITAM-Mediated Syk Activation:** **ER-27319** specifically inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated ITAM of the FcεRI $\gamma$  subunit.[3][5]
- **No Effect on Lyn Kinase or FcεRI Phosphorylation:** The compound does not inhibit the activity of Lyn kinase, the Src family kinase responsible for the initial phosphorylation of the FcεRI ITAMs, nor does it affect the phosphorylation of the receptor itself.[3]
- **Specificity for Mast Cell Syk Activation:** **ER-27319** does not inhibit the phosphorylation of Syk induced by the phospho-Ig $\beta$  ITAM in B cells, nor does it affect the anti-CD3-induced phosphorylation of the related kinase ZAP-70 in Jurkat T-cells.[3][5] This highlights its selectivity for the FcεRI signaling pathway in mast cells.
- **Downstream Signaling Blockade:** By preventing the activation of Syk, **ER-27319** consequently inhibits the phosphorylation of downstream effector molecules such as phospholipase C- $\gamma$ 1 (PLC- $\gamma$ 1).[3] This leads to the suppression of inositol phosphate generation, intracellular calcium mobilization, and the release of arachidonic acid and pro-inflammatory cytokines like TNF- $\alpha$ . [3][5]

The following diagram illustrates the proposed signaling pathway and the point of intervention for **ER-27319**.





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- To cite this document: BenchChem. [ER-27319: A Technical Guide to a Selective Syk Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1623812#er-27319-syk-kinase-inhibitor\]](https://www.benchchem.com/product/b1623812#er-27319-syk-kinase-inhibitor)

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